1,4-Difluoro-2,3-dimethoxybenzene
Overview
Description
1,4-Difluoro-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two methoxy groups are attached to the benzene ring
Mechanism of Action
Target of Action
1,4-Difluoro-2,3-dimethoxybenzene is a type of aromatic compound Aromatic compounds generally interact with various biological targets, including proteins and enzymes, by π-π stacking interactions, hydrogen bonding, and other non-covalent interactions .
Mode of Action
It’s known that this compound can undergo electrophilic aromatic substitution reactions . In these reactions, the compound acts as an electrophile, forming a sigma bond with an aromatic compound and generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted aromatic compound .
Biochemical Pathways
The compound’s ability to undergo electrophilic aromatic substitution suggests it could potentially influence pathways involving aromatic compounds .
Result of Action
Its ability to undergo electrophilic aromatic substitution could potentially lead to the formation of new aromatic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it has been reported that this compound can react with TaF5 in chloroform at 40-50°C .
Biochemical Analysis
Biochemical Properties
1,4-Difluoro-2,3-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can induce toxicity and other adverse effects. For example, high doses of this compound have been associated with liver toxicity, oxidative stress, and inflammation in animal models. Threshold effects have also been observed, where a certain dosage level must be reached before significant biochemical or physiological changes occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathways include hydroxylation, dealkylation, and conjugation reactions. These reactions are catalyzed by enzymes such as cytochrome P450s, leading to the formation of metabolites that can be further processed or excreted from the body. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, including the cytoplasm, nucleus, and organelles. The localization and accumulation of this compound can influence its biochemical activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of the compound can affect its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluoro-2,5-dimethoxybenzene with tantalum pentafluoride (TaF5) in chloroform at temperatures between 40-50°C. This reaction yields long-lived radical cation salts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives.
Scientific Research Applications
1,4-Difluoro-2,3-dimethoxybenzene has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their potential biological activities.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of conducting polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene: Similar in structure but with methoxy groups at different positions.
1,2-Difluoro-4,5-dimethoxybenzene: Another isomer with different substitution patterns.
1,4-Dimethoxybenzene: Lacks fluorine atoms, making it less reactive in certain reactions.
Uniqueness
1,4-Difluoro-2,3-dimethoxybenzene is unique due to the specific positioning of its fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized synthetic applications and research studies.
Properties
IUPAC Name |
1,4-difluoro-2,3-dimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUAUECUXZLMQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300602 | |
Record name | 1,4-Difluoro-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75626-18-5 | |
Record name | 1,4-Difluoro-2,3-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75626-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Difluoro-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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